N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide
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Overview
Description
The compound is a benzamide derivative, which are often used in the pharmaceutical industry . Benzamides have a wide range of therapeutic uses, including as antipsychotics, antiemetics, and antineoplastics .
Synthesis Analysis
Benzamides can be synthesized through the direct condensation of carboxylic acids and amines . This process can be facilitated by various catalysts and under specific conditions, such as ultrasonic irradiation .Scientific Research Applications
Anti-HIV Activity
- A study discusses the synthesis of compounds including analogs similar to N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide, showing potential as non-nucleoside reverse transcriptase inhibitors in anti-HIV treatments (Al-Masoudi et al., 2007).
Biological Activity Spectrum
- Research on derivatives of similar compounds has shown activity against various mycobacterial, bacterial, and fungal strains, as well as inhibiting photosynthetic electron transport in plants, indicating a broad spectrum of biological activity (Imramovský et al., 2011).
Anticancer Potential
- A study synthesizing derivatives with structures similar to the compound of interest demonstrated promising anticancer activity against various cancerous cell lines (Nofal et al., 2014).
Electrophysiological Activity
- Research on N-substituted imidazolylbenzamides, closely related to the compound , has shown significant electrophysiological activity, making them potential candidates as class III agents in cardiac treatments (Morgan et al., 1990).
Antimicrobial Agents
- Similar N-benzyl derivatives have been investigated for their antimicrobial properties, showing potent activity against various pathogenic strains, which highlights their potential in developing new antimicrobial agents (Bikobo et al., 2017).
Corrosion Inhibition
- Benzothiazole derivatives, structurally akin to the compound in focus, have demonstrated effective corrosion inhibition for carbon steel, suggesting industrial applications in protecting metals against corrosion (Hu et al., 2016).
Nematicidal Activity
- Compounds similar in structure to this compound have shown effective nematicidal activity, offering potential use in agricultural pest control (Srinivas et al., 2008).
Mechanism of Action
Target of Action
Similar compounds, such as n-benzyl-4-sulfamoyl-benzamide, have been found to targetCarbonic Anhydrase 2 . Carbonic Anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Safety and Hazards
properties
IUPAC Name |
N-benzyl-4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c30-23(28-21-9-5-2-6-10-21)18-32-25-26-15-16-29(25)22-13-11-20(12-14-22)24(31)27-17-19-7-3-1-4-8-19/h1,3-4,7-8,11-16,21H,2,5-6,9-10,17-18H2,(H,27,31)(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEGEJIDBQTWJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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